2-(2,6-Dimethylphenoxy)ethanamine
Overview
Description
2-(2,6-Dimethylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxyethanamine, characterized by the presence of two methyl groups at the 2 and 6 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)ethanamine typically involves the reaction of 2,6-dimethylphenol with ethylene oxide, followed by amination. The general steps are as follows:
Reaction of 2,6-dimethylphenol with ethylene oxide: This step forms 2-(2,6-dimethylphenoxy)ethanol.
Amination of 2-(2,6-dimethylphenoxy)ethanol: This step involves the conversion of the alcohol group to an amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)ethanamine has been studied for its potential role in drug development. It has shown anti-cancer properties and is being investigated as a potential treatment for breast cancer and leukemia. Additionally, it is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its anti-cancer properties suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)ethanamine
- 2-(4-Isopropylphenoxy)ethanamine
- 2-(2-Isopropylphenoxy)ethanamine
Uniqueness
2-(2,6-Dimethylphenoxy)ethanamine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIDJMWYOGNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383188 | |
Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-46-8 | |
Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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